N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex molecular structure, which includes an indole core, a diethylamino group, and a methoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: This step involves the alkylation of the indole nitrogen with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Methoxyethyl Group: This is typically done through a nucleophilic substitution reaction where the indole derivative reacts with 2-methoxyethyl chloride.
Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with oxalyl chloride followed by reaction with an amine to form the oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as thiols or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including neuroprotection and anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide
- **2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-21(5-2)17(23)13-22-12-15(14-8-6-7-9-16(14)22)18(24)19(25)20-10-11-26-3/h6-9,12H,4-5,10-11,13H2,1-3H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZSZJDMWFVEOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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